molecular formula C8H15NO2 B14154626 2-Cyclohexyl-2-hydroxyacetamide CAS No. 4442-93-7

2-Cyclohexyl-2-hydroxyacetamide

Cat. No.: B14154626
CAS No.: 4442-93-7
M. Wt: 157.21 g/mol
InChI Key: MWYCEGYVPYAVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2-hydroxyacetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclohexyl group attached to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-2-hydroxyacetamide can be synthesized through the reaction of cyclohexylamine with glyoxylic acid. The reaction typically involves the following steps:

    Formation of Intermediate: Cyclohexylamine reacts with glyoxylic acid to form an intermediate imine.

    Hydrolysis: The imine intermediate undergoes hydrolysis to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-Cyclohexyl-2-oxoacetamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: 2-Cyclohexyl-2-oxoacetamide

    Reduction: 2-Cyclohexyl-2-aminoethanol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclohexyl-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyacetamide moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-hydroxyacetamide
  • 2-Cyclohexyl-2-hydroxyethanamide
  • Cyclohexaneacetamide, α-hydroxy-

Uniqueness

2-Cyclohexyl-2-hydroxyacetamide is unique due to its specific combination of a cyclohexyl group and a hydroxyacetamide moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

4442-93-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxyacetamide

InChI

InChI=1S/C8H15NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h6-7,10H,1-5H2,(H2,9,11)

InChI Key

MWYCEGYVPYAVBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.